molecular formula C22H15FN2O2S B3124789 N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide CAS No. 320421-47-4

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide

Cat. No.: B3124789
CAS No.: 320421-47-4
M. Wt: 390.4 g/mol
InChI Key: AVHVCDAMSVQNLT-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide is a complex organic compound that features a cyano group, a methylsulfanyl group, a fluorobenzoyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a halogenated precursor reacts with a cyanide source.

    Introduction of the methylsulfanyl group: This step might involve the use of thiols or disulfides under appropriate conditions.

    Attachment of the fluorobenzoyl group: This can be done through Friedel-Crafts acylation using a fluorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the benzenecarboxamide moiety: This step might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-chlorobenzoyl)benzenecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-methylbenzoyl)benzenecarboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide can impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity in biological systems compared to its analogs.

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)-2-(4-fluorobenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c1-28-20-11-10-17(12-15(20)13-24)25-22(27)19-5-3-2-4-18(19)21(26)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHVCDAMSVQNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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